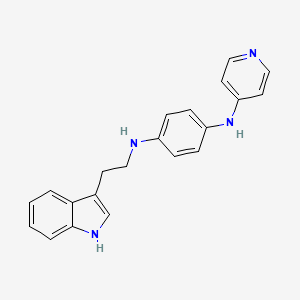
Serdemetan
Overview
Description
Serdemetan, also known as JNJ-26854165 , is a novel small molecule developed by Johnson & Johnson Pharmaceutical R&D. It was initially characterized as an Mdm2 antagonist . The compound exhibits potent activity in various preclinical models, inducing S-phase arrest and apoptosis in both TP53 wild-type and mutant tumors .
Scientific Research Applications
Radiosensitizing Activity in Cancer
Serdemetan (JNJ-26854165) has been identified as a novel tryptamine compound with significant antiproliferative activity in various p53 wild-type tumor cell lines. Research shows its potential as a radiosensitizer in both in vitro and in vivo settings. In human cancer cell lines, Serdemetan demonstrated inhibition of clonogenic survival and enhanced radiosensitivity, particularly in cells with functional p53. This radiosensitizing effect was attributed to cell cycle arrest and the increased expression of p53 and p21. In vivo studies revealed Serdemetan caused an additive increase in tumor growth delay, indicating its potential in cancer therapy (Chargari et al., 2011).
Pharmacokinetic and Pharmacodynamic Study in Advanced Solid Tumors
A phase I first-in-human study evaluated Serdemetan's safety, tolerability, pharmacokinetic, and pharmacodynamic profiles in patients with advanced solid tumors. The study determined the maximum tolerated dose and observed dose-proportional pharmacokinetics. Notably, Serdemetan showed p53 induction in both tumor and surrogate tissue pharmacodynamic studies, suggesting its mechanism of action and potential clinical application (Tabernero et al., 2011).
Impact on the Mdm2-HIF1α Axis
Investigations into Serdemetan's effect on the Mdm2-HIF1α axis in human glioblastoma cells revealed that it can alter cell survival independently of p53. Treatment with Serdemetan under hypoxic conditions resulted in decreased levels of HIF1α and its downstream targets, including glycolytic enzymes. This suggests that Serdemetan's mechanism of action might involve the regulation of gene expression of glycolytic enzymes, providing a new perspective on its therapeutic potential (Lehman et al., 2013).
Inhibition of Cholesterol Transport and ABCA1 Degradation
Serdemetan has shown activity in inhibiting cholesterol transport and degrading ABCA1 in mantle cell lymphoma (MCL) and multiple myeloma (MM). It induced a dose-dependent inhibition of proliferation in p53 wild-type and mutant cell lines. This activity was associated with the accumulation of cholesterol within endosomes, resembling the phenotype of Tangiers disease, a cholesterol transport disorder. The findings suggest that Serdemetan might function partly by inhibiting cholesterol transport, offering a novel therapeutic pathway for treating MCL and MM (Jones et al., 2013).
Mechanism of Action
The primary mechanism of action for Serdemetan centers around its interaction with Mdm2 , a negative regulator of the tumor suppressor protein p53 . By inhibiting Mdm2, Serdemetan prevents p53 degradation, leading to increased p53 levels. Elevated p53 triggers cell cycle arrest, apoptosis, and DNA repair pathways, ultimately suppressing tumor growth .
Safety and Hazards
properties
IUPAC Name |
1-N-[2-(1H-indol-3-yl)ethyl]-4-N-pyridin-4-ylbenzene-1,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4/c1-2-4-21-20(3-1)16(15-24-21)9-14-23-17-5-7-18(8-6-17)25-19-10-12-22-13-11-19/h1-8,10-13,15,23-24H,9,14H2,(H,22,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEGSUKYESLWKJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNC3=CC=C(C=C3)NC4=CC=NC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30236830 | |
| Record name | Serdemetan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30236830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Serdemetan | |
CAS RN |
881202-45-5 | |
| Record name | Serdemetan [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0881202455 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Serdemetan | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12027 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Serdemetan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30236830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SERDEMETAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ID6YB4W3V8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(2,4-Dichlorobenzoyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B2638985.png)


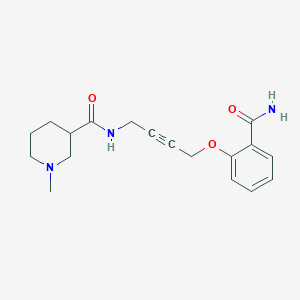
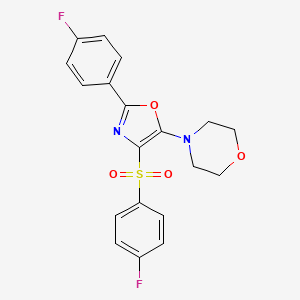
![N'-(6-methoxybenzo[d]thiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzohydrazide](/img/structure/B2638994.png)
![N-(2-chlorobenzyl)-2-(7-(3-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2638995.png)
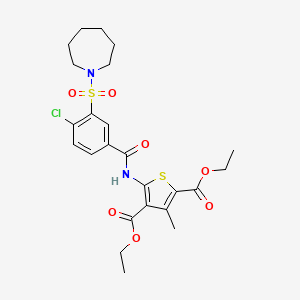
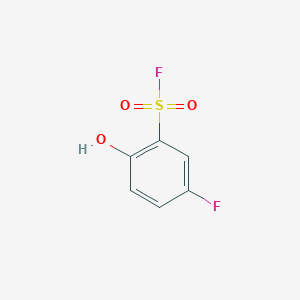
![2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(3-phenylpropyl)acetamide](/img/no-structure.png)
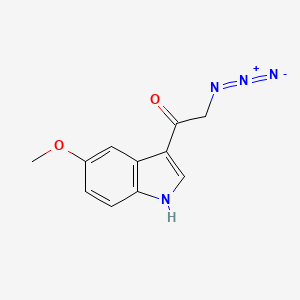

![Diethyl dithieno[3,2-b:2',3'-d]thiophene-2,6-dicarboxylate](/img/structure/B2639004.png)
![2,2-Dimethyl-1-[2-(methylamino)-1,3-thiazol-5-yl]propan-1-one](/img/structure/B2639005.png)